molecular formula C20H18FN3O2S B2763664 (E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1351663-88-1

(E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2763664
CAS RN: 1351663-88-1
M. Wt: 383.44
InChI Key: HTMXVLUKIJVTBF-MDZDMXLPSA-N
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Description

(E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Applications

A study focusing on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including those related to the (E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one structure, demonstrated significant insights into their solvatochromic effects. These effects are crucial for understanding the intramolecular charge transfer interactions and the stabilization of molecules in different electronic states. Such research can aid in the design of novel materials for optical and electronic applications (Kumari et al., 2017).

Biological Activities and Therapeutic Potential

Research on various analogues of the compound has shown a wide range of biological activities. For instance, compounds structurally similar to the queried molecule have been evaluated for their antimicrobial and anti-inflammatory properties. The design and synthesis of novel derivatives, including those with piperazine incorporation, have been explored for antidepressant and antianxiety activities, indicating the potential therapeutic applications of these compounds in treating neurological disorders (Kumar et al., 2017).

Moreover, the synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents further highlight the significance of these compounds in medicinal chemistry. Microwave-assisted synthesis has been employed for efficient production, showcasing the compound's versatility and potential in pharmaceutical applications (Ravula et al., 2016).

Catalytic Synthesis and Chemical Properties

The catalytic synthesis and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of chalcone derivatives have been studied to assess their antioxidant properties. This research not only provides insights into the chemical properties of such compounds but also explores their potential as antioxidant agents, important for developing treatments against oxidative stress-related diseases (Prabakaran et al., 2021).

properties

IUPAC Name

(E)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-17-8-2-1-7-16(17)20-23-22-19(27-20)14-5-3-11-24(13-14)18(25)10-9-15-6-4-12-26-15/h1-2,4,6-10,12,14H,3,5,11,13H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMXVLUKIJVTBF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

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